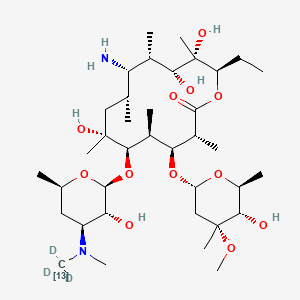
(9S)-9-Amino-9-deoxoerythromycin-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9S)-9-Amino-9-deoxoerythromycin-13C,d3 is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is isotopically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology. The isotopic labeling allows for detailed studies of the compound’s behavior and interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Amino-9-deoxoerythromycin-13C,d3 involves several steps, starting from erythromycin. The key steps include the selective removal of the hydroxyl group at the 9-position, followed by the introduction of an amino group. The isotopic labeling with carbon-13 and deuterium is typically achieved through the use of labeled reagents during the synthesis.
Selective Deoxygenation: The hydroxyl group at the 9-position of erythromycin is selectively removed using a reducing agent such as lithium aluminum hydride.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 9-position.
Isotopic Labeling: The isotopic labeling is achieved by incorporating carbon-13 and deuterium-labeled reagents during the synthesis. This can be done by using labeled precursors or by performing the reactions in the presence of labeled solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(9S)-9-Amino-9-deoxoerythromycin-13C,d3 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
(9S)-9-Amino-9-deoxoerythromycin-13C,d3 has several scientific research applications:
Chemistry: The isotopic labeling allows for detailed studies of reaction mechanisms and pathways.
Biology: The compound can be used to study the interactions of erythromycin derivatives with biological targets.
Medicine: It is useful in pharmacokinetic and pharmacodynamic studies to understand the behavior of erythromycin derivatives in the body.
Industry: The compound can be used in the development of new antibiotics and in the study of drug resistance mechanisms.
Mechanism of Action
The mechanism of action of (9S)-9-Amino-9-deoxoerythromycin-13C,d3 is similar to that of erythromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic. The isotopic labeling does not alter the mechanism of action but allows for detailed studies of the compound’s interactions and behavior.
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound from which (9S)-9-Amino-9-deoxoerythromycin-13C,d3 is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of its behavior and interactions. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C37H70N2O12 |
|---|---|
Molecular Weight |
739.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1D3 |
InChI Key |
XCLJRCAJSCMIND-ZYAGRQAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]2(C)O)C)N)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





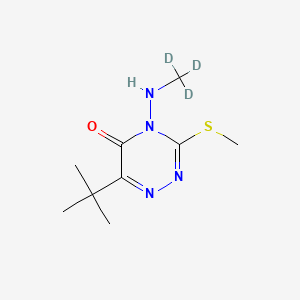
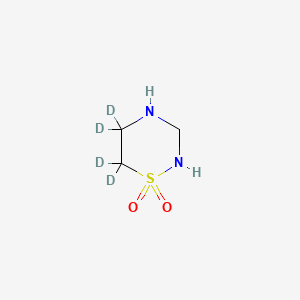
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)

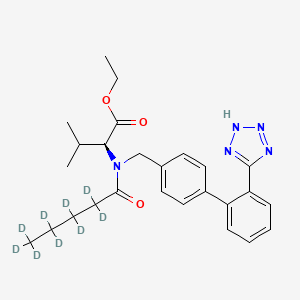
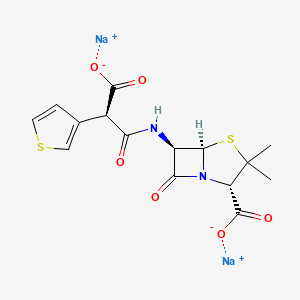
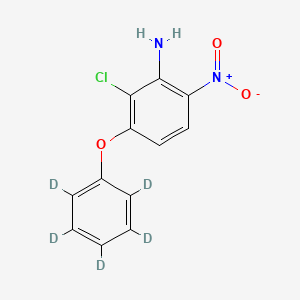
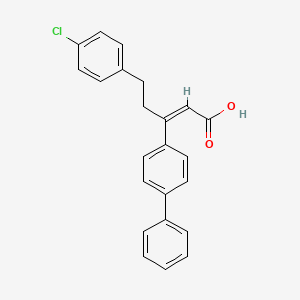

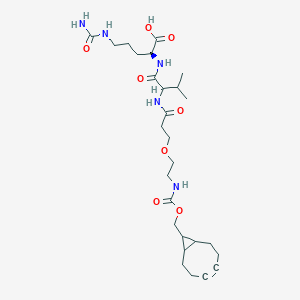
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)
